L-バリル-L-バリン

概要

説明

2. 製法

合成経路と反応条件: VAL-VALは、固相ペプチド合成(SPPS)または液相ペプチド合成を用いて合成できます。SPPSでは、最初のアミノ酸(L-バリン)を固体樹脂に付着させることから合成が始まります。次に、2番目のL-バリンを、ジシクロヘキシルカルボジイミド(DCC)と1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、最初のL-バリンにカップリングします。保護基はトリフルオロ酢酸(TFA)を使用して除去され、ジペプチドは樹脂から切断されます .

工業生産方法: VAL-VALの工業生産には、大規模なペプチド合成技術が用いられます。これらの方法は、高収率と高純度を確保するために、多くの場合、自動ペプチド合成装置を使用します。このプロセスには、精製と特性評価のために、高性能液体クロマトグラフィー(HPLC)を使用することが含まれます .

科学的研究の応用

VAL-VAL has numerous applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

作用機序

VAL-VALの作用機序には、PEPT1およびPEPT2などのペプチドトランスポーターとの相互作用が関与しています。これらのトランスポーターは、細胞膜を介したジペプチドの取り込みを促進します。VAL-VALはこれらのトランスポーターに結合し、さまざまな代謝プロセスで吸収され、利用されるようになります。分子標的としては、トランスポーターの活性部位が含まれており、そこでVAL-VALは輸送を促進するためにコンフォメーション変化を起こします .

類似化合物:

VAL-THR(バリルスレオニン): バリンとスレオニンから形成される別のジペプチド。

THR-VAL(スレオニルバリン): 最初の残基がスレオニンで、2番目の残基がバリンであるジペプチド。

VAL-VAL-VAL(バリルバリルバリン): 3つのバリン残基から形成されるトリペプチド.

比較:

ユニークさ: VAL-VALは、ペプチドトランスポーターとの特定の相互作用と、タンパク質合成における役割のためにユニークです。VAL-THRおよびTHR-VALとは異なり、アミノ酸配列が異なるため、VAL-VALの同一のバリン残基は、明確な生化学的特性を提供します。

用途: VAL-VALは主にタンパク質合成における役割について研究されていますが、VAL-THRとTHR-VALは、スレオニンの存在のために、異なる生物活性を持つ可能性があります.

準備方法

Synthetic Routes and Reaction Conditions: VAL-VAL can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid (L-valine) to a solid resin. The second L-valine is then coupled to the first using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The protecting groups are removed using trifluoroacetic acid (TFA), and the dipeptide is cleaved from the resin .

Industrial Production Methods: Industrial production of VAL-VAL involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .

化学反応の分析

反応の種類: VAL-VALは、次のようなさまざまな化学反応を起こします。

酸化: VAL-VALは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、ハロアルカンなどの試薬で起こります。

一般的な試薬と条件:

酸化: 水溶液中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: トリエチルアミンなどの塩基の存在下でのハロアルカン。

生成される主要な生成物:

酸化: VAL-VALの酸化誘導体。

還元: VAL-VALの還元形。

置換: 使用される求核試薬に応じて、置換誘導体.

4. 科学研究への応用

VAL-VALは、科学研究において多くの用途があります。

化学: ペプチド合成研究におけるモデル化合物として使用されます。

生物学: タンパク質合成と代謝における役割について研究されています。

医学: 薬物送達剤など、潜在的な治療用途について研究されています。

類似化合物との比較

VAL-THR (valylthreonine): Another dipeptide formed from valine and threonine.

THR-VAL (threonylvaline): A dipeptide with threonine as the first residue and valine as the second.

VAL-VAL-VAL (valylvalylvaline): A tripeptide formed from three valine residues.

Comparison:

Uniqueness: VAL-VAL is unique due to its specific interaction with peptide transporters and its role in protein synthesis. Unlike VAL-THR and THR-VAL, which have different amino acid sequences, VAL-VAL’s identical valine residues provide distinct biochemical properties.

特性

IUPAC Name |

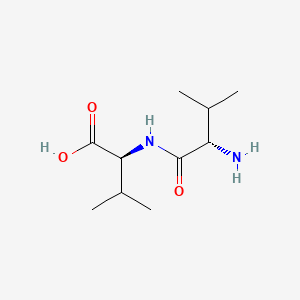

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959967 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-94-3 | |

| Record name | L-Valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Val-Val interact with any specific biological targets?

A1: While Val-Val itself is not widely reported to interact with specific biological targets, research indicates its potential as a substrate for peptide transporters. Studies show that Val-Val can inhibit the retinal uptake of [3H]Gly-Sar, suggesting its interaction with the retinal peptide transport system. []

Q2: What are the potential downstream effects of Val-Val's interaction with peptide transporters?

A2: The interaction of Val-Val with peptide transporters could influence its absorption and distribution within the body, particularly in tissues with active peptide transport systems, such as the retina. []

Q3: What is the molecular formula and weight of Val-Val?

A3: The molecular formula of Val-Val is C10H20N2O3, and its molecular weight is 216.28 g/mol.

Q4: Is there spectroscopic data available for Val-Val?

A4: While the provided research papers do not extensively discuss spectroscopic characterization of Val-Val in isolation, they utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study its conformational properties within larger peptides and its interactions with enzymes. [, , , , , , ]

Q5: Does Val-Val exhibit any catalytic properties?

A5: Val-Val itself is not known to possess catalytic properties. It is primarily studied as a dipeptide building block in peptide synthesis and for its potential role as a substrate for peptide transporters.

Q6: Have there been any computational studies on Val-Val?

A7: Three-dimensional conformations of Val-Val stereoisomers have been studied using Chem-X molecular modeling software. This analysis explored the relationship between the molecular features of Val-Val stereoisomers and their binding affinities for the apical oligopeptide transporter in human intestinal Caco-2 cells. []

Q7: How do structural modifications to Val-Val affect its activity?

A8: Research indicates that for Val-Val stereoisomers, the distance between the N-terminal amino group and the C-terminal carboxyl group (d(N1-C7)) directly correlates with their binding affinity for the apical oligopeptide transporter. [] This suggests that even minor structural changes can impact its interaction with biological targets.

Q8: Are there any specific formulation strategies to improve Val-Val's stability or bioavailability?

A8: The provided research papers primarily focus on the biochemical and pharmacological aspects of Val-Val and do not discuss SHE regulations specifically.

Q9: Has Val-Val shown any efficacy in cellular or animal models?

A29: While Val-Val's direct efficacy is not extensively discussed, studies utilizing Val-Val-containing peptides, like Val-Val-GCV, indicate their potential for enhanced drug delivery to the retina. [] This suggests that incorporating Val-Val in specific peptide sequences could improve their therapeutic potential.

Q10: What are some essential tools and resources used to study Val-Val and similar dipeptides?

A10: Research on Val-Val and related peptides utilizes a variety of tools and techniques, including:

- Peptide Synthesis: Solid-phase and solution-phase peptide synthesis methods are crucial for producing Val-Val and its analogs. [, , , , , ]

- NMR Spectroscopy: This technique helps determine the structure and dynamics of Val-Val containing peptides in solution. [, , , , , , ]

- X-ray Crystallography: This method provides insights into the three-dimensional structure of Val-Val containing peptides in their crystalline form. [, , , , , , ]

- Cell Culture Models: Cell lines like Caco-2 cells are used to investigate Val-Val's interaction with peptide transporters and its potential impact on intestinal absorption. []

- Animal Models: Rabbit models have been used to study the vitreal pharmacokinetics of dipeptide monoester prodrugs, like Val-Val-GCV, for potential ocular drug delivery applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。